molecular formula C8H9FO3S B3150288 2-Fluorophenylsulfonylethanol CAS No. 685892-16-4

2-Fluorophenylsulfonylethanol

Cat. No.: B3150288
CAS No.: 685892-16-4
M. Wt: 204.22 g/mol
InChI Key: NFIZNZVTQMGWST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

2-Fluorophenylsulfonylethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in the glycolytic pathway, such as enolase, and phosphatases . These interactions can inhibit enzyme activity, thereby affecting the overall metabolic processes within the cell. Additionally, this compound can bind to specific proteins, altering their conformation and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit glycolysis by interacting with enolase, leading to reduced ATP production . This inhibition can result in altered cell signaling and changes in gene expression, ultimately affecting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes, such as enolase and phosphatases, inhibiting their activity . This inhibition disrupts the normal metabolic processes within the cell, leading to changes in gene expression and cellular function . Additionally, this compound can interact with specific proteins, altering their conformation and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to the compound can result in persistent changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit enzyme activity without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including cellular apoptosis and tissue damage . These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycolysis and the pentose phosphate pathway . The compound interacts with enzymes such as enolase and phosphatases, affecting metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of the cell, influencing cellular function and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of this compound within specific tissues can influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing its overall efficacy and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorophenylsulfonylethanol typically involves the reaction of 2-fluorobenzenesulfonyl chloride with ethanol under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Fluorophenylsulfonylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluorophenylsulfonylethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenylsulfonylethanol
  • 2-Bromophenylsulfonylethanol
  • 2-Iodophenylsulfonylethanol

Uniqueness

2-Fluorophenylsulfonylethanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable tool in various research applications .

Biological Activity

2-Fluorophenylsulfonylethanol (CAS Number: 685892-16-4) is a sulfonyl-containing compound that has garnered attention in biochemical and pharmacological research due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula : C8_8H9_9FO3_3S
Molecular Weight : 204.22 g/mol

The presence of a fluorine atom in its structure influences its reactivity and biological interactions compared to other similar compounds. The sulfonyl group is known for forming strong interactions with various proteins, making it a valuable compound in enzyme inhibition studies.

This compound primarily functions through the following mechanisms:

  • Enzyme Inhibition : It interacts with enzymes such as enolase and phosphatases, inhibiting their activity. This inhibition can disrupt glycolytic pathways, leading to reduced ATP production in cells.
  • Binding Interactions : The compound binds to active sites of target enzymes, altering their function and affecting cellular metabolism.
  • Cell Signaling Modulation : By influencing gene expression and signaling pathways, it can affect various cellular processes.

Biochemical Pathways

The compound is involved in several critical biochemical pathways:

  • Glycolysis : Inhibition of enolase affects the glycolytic pathway.
  • Pentose Phosphate Pathway : It may also interact with enzymes involved in this pathway, further influencing metabolic processes.

Cellular Effects

Research indicates that this compound has notable effects on cellular functions:

  • Inhibition of Glycolysis : By targeting enolase, the compound reduces the glycolytic flux, impacting energy production within cells.
  • Gene Expression Changes : It can modulate the expression of genes associated with metabolic processes, potentially leading to altered cell growth and survival.

Dosage Effects in Animal Models

Studies have shown that the effects of this compound vary with dosage:

  • Low Doses : At low concentrations, it can inhibit enzyme activity without significant adverse effects.
  • High Doses : Higher concentrations may lead to cytotoxicity, indicating a dose-dependent relationship in its biological effects.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it may have specific absorption and distribution characteristics due to its molecular structure. Its stability under controlled conditions allows for prolonged effects on target cells, although degradation over time can reduce efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Enzyme Interaction Study :
    • A study demonstrated that this compound effectively inhibits enolase activity in vitro, leading to decreased ATP levels in treated cells. This finding highlights its potential as a metabolic inhibitor.
  • Cell Viability Assay :
    • In cell line experiments, varying concentrations of the compound were tested for cytotoxicity using MTT assays. Results indicated a significant decrease in cell viability at higher concentrations, reinforcing the importance of dosage in therapeutic applications .
  • Therapeutic Applications :
    • The compound is being investigated for potential use in drug development due to its unique chemical properties that allow for specific interactions with protein targets involved in disease pathways .

Properties

IUPAC Name

2-(2-fluorophenyl)sulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO3S/c9-7-3-1-2-4-8(7)13(11,12)6-5-10/h1-4,10H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIZNZVTQMGWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301294279
Record name 2-[(2-Fluorophenyl)sulfonyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685892-16-4
Record name 2-[(2-Fluorophenyl)sulfonyl]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685892-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Fluorophenyl)sulfonyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluorophenylsulfonylethanol
Reactant of Route 2
Reactant of Route 2
2-Fluorophenylsulfonylethanol
Reactant of Route 3
2-Fluorophenylsulfonylethanol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Fluorophenylsulfonylethanol
Reactant of Route 5
Reactant of Route 5
2-Fluorophenylsulfonylethanol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Fluorophenylsulfonylethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.